molecular formula C23H30N2O3S B11238115 N-(2-ethyl-6-methylphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide

N-(2-ethyl-6-methylphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide

Cat. No.: B11238115
M. Wt: 414.6 g/mol
InChI Key: VSMDLSRJINKOME-UHFFFAOYSA-N
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Description

N-(2-ETHYL-6-METHYLPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a carboxamide group, and two aromatic rings with various substituents

Preparation Methods

The synthesis of N-(2-ETHYL-6-METHYLPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Carboxamide Group: This step often involves the reaction of the piperidine derivative with a carboxylic acid or its derivatives under suitable conditions.

    Attachment of Aromatic Rings: The aromatic rings with specific substituents are introduced through various coupling reactions, such as Suzuki or Heck coupling.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-(2-ETHYL-6-METHYLPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts like palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-ETHYL-6-METHYLPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: It may be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of N-(2-ETHYL-6-METHYLPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-(2-ETHYL-6-METHYLPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

    N-(2-ethyl-6-methylphenyl)piperidine-3-carboxamide: This compound has a similar structure but lacks the methanesulfonyl group.

    N-(2-ethyl-6-methylphenyl)-6-methylpiperidine-3-carboxamide: This compound has an additional methyl group on the piperidine ring.

The uniqueness of N-(2-ETHYL-6-METHYLPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE lies in its specific substituents and the resulting chemical and biological properties, which may differ significantly from those of similar compounds.

Properties

Molecular Formula

C23H30N2O3S

Molecular Weight

414.6 g/mol

IUPAC Name

N-(2-ethyl-6-methylphenyl)-1-[(2-methylphenyl)methylsulfonyl]piperidine-3-carboxamide

InChI

InChI=1S/C23H30N2O3S/c1-4-19-12-7-10-18(3)22(19)24-23(26)20-13-8-14-25(15-20)29(27,28)16-21-11-6-5-9-17(21)2/h5-7,9-12,20H,4,8,13-16H2,1-3H3,(H,24,26)

InChI Key

VSMDLSRJINKOME-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3C)C

Origin of Product

United States

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